N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide
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Overview
Description
N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide is an organic compound with the molecular formula C10H20N2O It is a derivative of acetamide, characterized by the presence of a dimethylamino group and a 2-methylcyclopentyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide typically involves the reaction of 2-methylcyclopentylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A related compound with similar structural features but lacking the 2-methylcyclopentyl group.
N,N-dimethylformamide: Another similar compound with a formamide group instead of an acetamide group.
2-methylcyclopentylamine: A precursor used in the synthesis of N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and 2-methylcyclopentyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.
Biological Activity
N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide (commonly referred to as DMCA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of DMCA, focusing on its mechanisms, effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
DMCA is characterized by its unique structure that includes a dimethylamino group and a 2-methylcyclopentyl moiety. The molecular formula is C8H17N2O, and it exhibits properties that may contribute to its biological activities.
Antioxidant Activity
In a study evaluating the antioxidant activity of various compounds, derivatives with structural similarities to DMCA were tested using the DPPH radical scavenging method. The results indicated that some compounds exhibited antioxidant activity surpassing that of ascorbic acid by significant margins. This suggests that DMCA could potentially act as an effective antioxidant agent due to its chemical structure .
Anticancer Activity
Further investigations into the anticancer properties of related compounds revealed that certain derivatives induced significant cytotoxicity in human cancer cell lines. For example, specific analogs reduced cell viability in glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells by over 40% at certain concentrations. This highlights the potential for DMCA to be explored further as a candidate for cancer therapy .
Case Studies
While direct case studies specifically involving DMCA are scarce, the following examples illustrate the broader context of similar compounds:
- Case Study 1 : A derivative similar to DMCA was tested against MDA-MB-231 cells, showing a dose-dependent reduction in cell viability up to 46% at a concentration of 100 µM after 48 hours. This suggests a promising avenue for further exploration in breast cancer treatment.
- Case Study 2 : In another study involving compounds with similar structures, researchers found that specific modifications to the acetamide group significantly enhanced both antioxidant and anticancer activities. These findings underscore the importance of structural variations in optimizing biological activity.
Data Table: Biological Activities of Related Compounds
Compound Name | Antioxidant Activity (DPPH Scavenging) | Cytotoxicity (MDA-MB-231 Cell Line) |
---|---|---|
Compound A | 1.4 times higher than ascorbic acid | 43.7% reduction at 100 µM |
Compound B | 1.35 times higher than ascorbic acid | 44.6% reduction at 100 µM |
DMCA | TBD | TBD |
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide |
InChI |
InChI=1S/C10H20N2O/c1-8-5-4-6-9(8)11-7-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
FJINEGPRRUKUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCC(=O)N(C)C |
Origin of Product |
United States |
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